molecular formula C13H8F2O2 B595195 2-Fluoro-3-(4-fluorophenyl)benzoic acid CAS No. 1214332-32-7

2-Fluoro-3-(4-fluorophenyl)benzoic acid

Cat. No.: B595195
CAS No.: 1214332-32-7
M. Wt: 234.202
InChI Key: LDISIDUNBSMZHP-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-fluorophenyl)benzoic acid (CAS: 1214332-32-7, MFCD14699217) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₃H₉F₂O₂ and a molecular weight of 244.21 g/mol . Its structure features two fluorine atoms: one at the 2-position of the benzoic acid ring and another on the para position of the attached phenyl group.

Properties

IUPAC Name

2-fluoro-3-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-9-6-4-8(5-7-9)10-2-1-3-11(12(10)15)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDISIDUNBSMZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673353
Record name 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-32-7
Record name 2,4′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound under mild conditions . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the Schiemann reaction, where a diazonium salt is formed from an aniline derivative and then treated with tetrafluoroborate to introduce the fluorine atoms . This method is advantageous due to its scalability and efficiency in producing fluorinated aromatic compounds.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and more complex aromatic compounds.

Scientific Research Applications

2-Fluoro-3-(4-fluorophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Comparative Data of Fluorinated Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound C₁₃H₉F₂O₂ 244.21 2-F, 4-F-phenyl High purity (96%); potential drug scaffold
2-(4-Fluorobenzoyl)benzoic acid C₁₄H₉FO₃ 244.22 4-Fluorobenzoyl group Intermediate in organic synthesis
2-(4-Fluoro-3-methylphenyl)benzoic acid C₁₄H₁₁FO₂ 230.23 4-F, 3-CH₃-phenyl Structural analog with enhanced lipophilicity
2-Fluoro-3-hydroxybenzoic acid C₇H₅FO₃ 156.11 2-F, 3-OH Pharmaceutical applications (pKa ~2.7)
4-Pyridinecarboxylic acid, 2-fluoro-3-(4-fluorophenyl)- C₁₂H₇F₂NO₂ 235.19 Pyridine core, 2-F, 4-F-phenyl Altered electronic properties (pKa 2.71)
NSC 368390 (DuP-785) C₂₃H₁₆F₂NNaO₃ 415.37 Quinolinecarboxylic acid sodium salt Antitumor activity (90% inhibition in colon cancer)

Structural and Electronic Effects

  • Fluorine Substitution: The dual fluorine atoms in this compound create a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid group compared to non-fluorinated analogs. This enhances solubility in polar solvents and may improve binding to biological targets .
  • Heterocyclic Analogs : Replacing the benzene ring with a pyridine (e.g., 2-fluoro-3-(4-fluorophenyl)-4-pyridinecarboxylic acid ) introduces nitrogen into the aromatic system, lowering the pKa (2.71 vs. ~4.2 for benzoic acid) and altering hydrogen-bonding capabilities .
  • Sodium Salt Derivatives : Compounds like NSC 368390 (a sodium salt) exhibit improved water solubility, enabling parenteral administration and enhancing bioavailability in anticancer applications .

Physicochemical Properties

  • Melting Points and Solubility: Fluorine’s small atomic radius allows this compound to form solid solutions with non-fluorinated analogs (e.g., benzoic acid and 4-fluorobenzoic acid), as seen in crystal structure studies . This property may aid in co-crystallization strategies for drug formulation.

Biological Activity

2-Fluoro-3-(4-fluorophenyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid core with fluorine substituents that enhance its biological activity. The presence of fluorine atoms can improve the compound's lipophilicity and its ability to interact with biological targets, such as enzymes and receptors .

The mechanism of action for fluorinated compounds often involves enhanced interactions with biological targets due to the electronegative nature of fluorine. This can lead to increased binding affinity and specificity for various enzymes or receptors, potentially resulting in inhibition or modulation of specific biological pathways .

Synthesis and Evaluation

In a recent study, a series of fluorinated benzoic acids were synthesized and evaluated for their biological activity. The results indicated that the introduction of fluorine atoms significantly impacted the compounds' pharmacological profiles, enhancing their potency against certain microbial strains .

Example Case Study:

  • Study Title: Synthesis and Biological Evaluation of Fluorinated Benzoic Acids
  • Findings: Compounds exhibited varying degrees of antimicrobial activity, with some showing MIC values comparable to established antibiotics.

Applications in Drug Development

Due to its unique properties, this compound is being investigated for its potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for further research in areas such as:

  • Antimicrobial agents: Targeting resistant bacterial strains.
  • Anticancer drugs: Exploring its efficacy against various cancer cell lines.
  • Enzyme inhibitors: Investigating interactions with key metabolic enzymes.

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